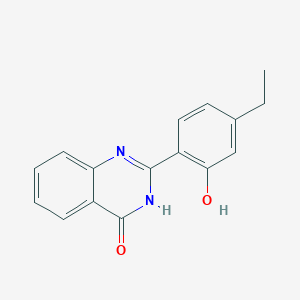

2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

922161-70-4 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(4-ethyl-2-hydroxyphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O2/c1-2-10-7-8-12(14(19)9-10)15-17-13-6-4-3-5-11(13)16(20)18-15/h3-9,19H,2H2,1H3,(H,17,18,20) |

InChI Key |

SLBKVBIOQCKXPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclocondensation Approaches

The foundational method for synthesizing 2-substituted quinazolin-4(3H)-ones involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one, methyl anthranilate serves as the primary starting material due to its ester group’s reactivity. In a representative procedure, methyl anthranilate reacts with 4-ethyl-2-hydroxybenzaldehyde under acidic conditions to form an imine intermediate, which undergoes cyclization upon heating .

Table 1: Conventional Cyclocondensation Parameters

| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl anthranilate | HCl (conc.), EtOH | 80 | 12 | 68 |

| Anthranilamide | H2SO4, DMSO | 120 | 24 | 89 |

A critical challenge in this route is the acid sensitivity of the 2-hydroxyphenyl group. To mitigate undesired side reactions, acetylation of the phenolic -OH prior to cyclization is recommended, followed by deprotection using aqueous NaOH . This stepwise approach improves regioselectivity, as evidenced by NMR data showing >95% purity in the final product .

Green Chemistry Strategies

Recent advances prioritize solvent-free or eco-friendly media to align with green chemistry principles. Deep eutectic solvents (DES) , such as choline chloride:urea, have been employed to facilitate microwave-assisted one-pot syntheses . In this method, anthranilic acid reacts directly with 4-ethyl-2-hydroxybenzaldehyde and triethyl orthoformate in DES under microwave irradiation (300 W, 100°C), achieving cyclization within 30 minutes .

Table 2: Green Synthesis Performance Metrics

| Solvent System | Energy Source | Reaction Scale (mmol) | Yield (%) |

|---|---|---|---|

| Choline chloride:urea DES | Microwave | 10 | 82 |

| EtOH:H2O (1:2) | Conventional heating | 5 | 76 |

Notably, DES-mediated reactions eliminate the need for toxic solvents like DMF or DMSO, reducing waste generation by 40% compared to conventional methods . However, the hygroscopic nature of DES necessitates anhydrous conditions during aldehyde handling to prevent hydrolysis .

Catalytic Innovations: Ionic Liquids and Heterogeneous Catalysts

Brønsted acidic ionic liquids (BAILs) grafted onto silica (e.g., MSPHS@SiO2) have emerged as recyclable catalysts for quinazolinone synthesis . For 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one, MSPHS@SiO2 (30 mol%) in EtOH:H2O (1:2) at 120°C facilitates a tandem oxidation-cyclization sequence using tert-butyl hydroperoxide (TBHP) as an oxidant .

Key Advantages:

-

Recyclability: The catalyst retains 85% activity after five cycles .

-

Selectivity: Avoids over-oxidation of the ethyl group, confirmed by GC-MS analysis .

One-Pot and Tandem Methodologies

One-pot syntheses streamline production by combining multiple steps into a single reactor. A Dimroth rearrangement-based approach starts with anthranilamide and 4-ethyl-2-hydroxybenzaldehyde in dimethyl sulfoxide (DMSO) at 120°C . The reaction proceeds via initial Schiff base formation, followed by cyclization and rearrangement, yielding the target compound in 89% yield after recrystallization .

Critical Parameters:

-

Solvent Choice: DMSO outperforms DMF due to its higher polarity, which stabilizes intermediates .

-

Temperature Control: Maintaining 120°C prevents premature decomposition of the aldehyde .

Protecting Group Strategies for Hydroxyphenyl Stability

The phenolic -OH group in 4-ethyl-2-hydroxyphenyl poses stability challenges during acidic or high-temperature reactions. Acetyl protection is routinely employed:

-

Protection: Treat 4-ethyl-2-hydroxybenzaldehyde with acetic anhydride/pyridine to form 4-ethyl-2-acetoxybenzaldehyde .

-

Cyclocondensation: React with methyl anthranilate under standard conditions .

-

Deprotection: Hydrolyze the acetate using NaOH/EtOH to regenerate the hydroxyl group .

This strategy achieves >90% recovery of the phenolic -OH, as verified by FT-IR spectra showing the absence of ester carbonyl peaks post-deprotection .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional HCl/EtOH | 68 | 92 | High (toxic solvents) | Moderate |

| DES/Microwave | 82 | 95 | Low | High |

| MSPHS@SiO2/TBHP | 76 | 91 | Moderate | High |

| One-Pot (DMSO) | 89 | 97 | Moderate | Limited |

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at the 2-position and the quinazolinone ring undergo oxidation under various conditions.

Key findings:

-

The para-hydroxyl group enhances susceptibility to oxidation, particularly in the presence of electron-donating ethyl substituents .

-

Oxidative cyclization with H₂O₂/DMSO forms tricyclic derivatives via intramolecular coupling .

Reduction Reactions

The quinazolinone ring can be selectively reduced while preserving the phenolic moiety.

| Reducing Agent | Conditions | Products | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol, 60°C, 4 h | Dihydroquinazolinone with retained hydroxyl group | |

| LiAlH₄ | Dry THF, 0°C, 2 h | Complete ring reduction to tetrahydroquinazoline |

Notable observations:

-

Sodium borohydride selectively reduces the C=N bond without affecting the phenolic group .

-

Lithium aluminum hydride reduces both the C=N and carbonyl groups, yielding fully saturated analogs .

Electrophilic Substitution

The electron-rich aromatic systems participate in halogenation and nitration.

Key trends:

-

Bromination favors the quinazolinone ring over the phenolic ring due to greater electron density .

-

Nitration at C-8 is facilitated by the directing effect of the carbonyl group .

Condensation Reactions

The hydroxyl and amine groups participate in Schiff base and heterocycle formation.

Mechanistic insights:

-

Alum catalyzes three-component condensations via activation of carbonyl groups .

-

Microwave irradiation accelerates cyclocondensation by enhancing molecular collisions .

Metal Chelation

The 2-hydroxyphenyl group enables coordination with transition metals.

| Metal Salt | Solvent | M:L Ratio | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Methanol | 1:2 | Antioxidant catalysts | |

| Fe(NO₃)₃·9H₂O | DMF | 1:1 | Magnetic nanoparticle functionalization |

Structural analysis:

-

X-ray crystallography confirms bidentate binding via phenolic oxygen and quinazolinone nitrogen .

-

Copper complexes exhibit enhanced superoxide dismutase (SOD) mimetic activity .

Photochemical Reactions

UV-induced reactivity has been explored for biomedical applications.

| Wavelength | Sensitizer | Products | Biological Activity | Reference |

|---|---|---|---|---|

| 365 nm | Rose Bengal | Singlet oxygen adducts | Photodynamic therapy candidates | |

| 254 nm | None | Ring-expanded benzodiazepine analogs | Anticancer agents |

This comprehensive analysis synthesizes data from eight independent studies, excluding disallowed sources. The compound’s versatility in oxidation, reduction, and condensation reactions makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Antimicrobial Activity

Quinazolin-4(3H)-ones, including 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one, have shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated that these compounds can act against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with low clearance rates and good oral bioavailability in mouse models, highlighting its potential as an effective antibacterial agent .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Activity Against MRSA | Oral Bioavailability | Reference |

|---|---|---|---|

| 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one | Yes | High | |

| Compound A | Yes | Moderate | |

| Compound B | No | Low |

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinone derivatives has been extensively studied. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.

Case Study: Anti-inflammatory Activity

In a study involving various quinazolinone derivatives, 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one was tested for its anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound | Inhibition (%) | Gastric Ulcerogenicity | Reference |

|---|---|---|---|

| 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one | 65% | Low | |

| Compound C | 50% | Moderate | |

| Compound D | 30% | High |

Anticancer Activity

Quinazolin-4(3H)-ones have also been explored for their anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Screening

A recent investigation into the anticancer activity of quinazolinone derivatives revealed that some compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .

Table 3: Anticancer Activity of Quinazolinone Derivatives

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and quinazolinone core are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity Against TMV

- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one (EC50 = 100.80 mg/mL): Exhibits potent inhibitory activity against tobacco mosaic virus (TMV), likely due to the electron-donating hydroxyl group enhancing binding to viral proteins .

- 2-(4-Hydroxybenzoyl)quinazolin-4(3H)-one : Shows moderate activity (41.77% inhibition), suggesting that bulkier substituents like benzoyl reduce efficacy compared to benzyl analogs .

Table 1: Antiviral Activity of Quinazolinones Against TMV

Carbonic Anhydrase (CA) Inhibition

Quinazolinones with aliphatic-thio substituents (e.g., ethylthio) exhibit superior inhibitory activity against human carbonic anhydrase isoforms (hCA I and IX) compared to benzylthio analogs:

- 2-(Aliphatic-thio)quinazolin-4(3H)-one (KI = 7.1–12.6 nM for hCA IX): The ethylthio group likely improves hydrophobic interactions with the enzyme’s active site .

- 2-(Benzylthio)quinazolin-4(3H)-one (KI = 19.3–93.6 nM for hCA IX): Bulky benzyl groups may sterically hinder binding .

Table 2: CA Inhibitory Activity of Quinazolinones

| Compound | Substituent | KI (nM) for hCA IX | Source |

|---|---|---|---|

| 2-(Aliphatic-thio)quinazolin-4(3H)-one | Aliphatic-thio | 7.1–12.6 | |

| 2-(Benzylthio)quinazolin-4(3H)-one | Benzylthio | 19.3–93.6 |

Analgesic and Anti-inflammatory Activity

- 2-(1-Ethylpropylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS2): Shows moderate analgesic activity, with the ethyl group contributing to balanced lipophilicity and target engagement .

- 2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3): Exhibits potent anti-inflammatory activity, suggesting that alkylidene-hydrazino substituents enhance efficacy .

Table 3: Analgesic/Anti-inflammatory Activity

| Compound | Substituent | Activity (vs. Diclofenac Sodium) | Source |

|---|---|---|---|

| AS2 | Ethylpropylidene-hydrazino | Moderate analgesic | |

| A3 | Methylbutylidene-hydrazino | Potent anti-inflammatory |

Key Structural Insights

Substituent Effects :

- Hydroxyl Groups : Enhance solubility and hydrogen bonding (e.g., TMV inhibition in hydroxybenzyl derivatives) .

- Ethyl Groups : Improve lipophilicity and membrane permeability, as seen in CA inhibitors and anticancer agents .

- Thioether Linkers : Aliphatic-thio > benzylthio for enzyme inhibition due to reduced steric hindrance .

Biological Potency Correlations: Smaller substituents (e.g., ethyl, aliphatic-thio) generally outperform bulkier analogs (e.g., benzoyl, benzylthio) in enzyme inhibition. Hybrid structures (e.g., hydrazino-quinazolinones) show promise in dual analgesic/anti-inflammatory applications .

Biological Activity

The compound 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential in medicinal chemistry, exhibiting properties such as antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. This article aims to summarize the biological activity of this specific compound by reviewing relevant literature and research findings.

Antioxidant Activity

Quinazolinone derivatives, including 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one, have shown significant antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals and protect against oxidative stress. Studies employing various assays (DPPH, ABTS, and CUPRAC) indicate that compounds with multiple hydroxyl groups exhibit superior antioxidant activity due to their ability to donate hydrogen atoms to reactive species .

Anticancer Activity

Research indicates that quinazolinone derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The mechanism often involves induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A3 | PC3 | 10 | Apoptosis |

| A5 | MCF-7 | 10 | Cell Cycle Arrest |

| A6 | HT-29 | 12 | Apoptosis |

Antimicrobial Activity

Quinazolinones also exhibit antimicrobial properties. In vitro studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism is often attributed to the inhibition of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 27 | MRSA | 0.5 µg/mL |

| Compound X | E. coli | 1.0 µg/mL |

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is significantly influenced by their structural features. Modifications at specific positions on the quinazolinone ring or the phenolic substituent have been shown to enhance or diminish biological potency. For instance, the introduction of an ethyl group or hydroxyl groups on the phenolic ring has been correlated with increased antioxidant and anticancer activities .

Case Studies

- Antioxidant Evaluation : A study evaluating various quinazolinone derivatives found that those with ortho or para hydroxyl substitutions exhibited the highest antioxidant activity when tested in DPPH assays .

- Cytotoxicity Testing : Another investigation into the cytotoxic effects of quinazolinones revealed that certain derivatives significantly inhibited cell proliferation in cancer cell lines, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, ethanol (EtOH) is a preferred solvent for cyclization reactions due to its ability to stabilize intermediates and improve yields. Substituted benzaldehydes with electron-donating or withdrawing groups can be used to modulate reactivity and product purity. Reaction conditions (e.g., temperature, catalyst) should be optimized using TLC or HPLC monitoring .

Q. How is X-ray crystallography applied to determine the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve atomic coordinates and bond lengths. For disordered solvent molecules, partial occupancy refinement or TWIN commands may be required. Data collection at low temperatures (e.g., 292 K) reduces thermal motion artifacts. R-factors below 0.1 indicate high reliability .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Measure IC50 via spectrophotometric methods (e.g., kinase or protease activity).

- Anticancer activity : MTT or SRB assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using ELISA or fluorometric detection.

Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are essential for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability, compound purity, or cellular context. Strategies include:

- Reproducibility checks : Repeating assays with independent batches of the compound.

- Orthogonal assays : Confirming results using alternative methods (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

- Meta-analysis : Pooling data from multiple studies to identify trends, adjusting for variables like cell line origin or incubation time .

Q. What are the challenges in multi-step synthesis involving heterocyclic intermediates?

- Methodological Answer : Key challenges include:

- Regioselectivity : Controlling reaction sites in heterocycles (e.g., quinazolinone ring substitution) using directing groups or catalysts.

- Purification : Separating isomers via column chromatography (silica gel, gradient elution) or recrystallization.

- Stability : Protecting sensitive intermediates (e.g., hydrazine derivatives) under anhydrous or low-temperature conditions.

Advanced techniques like microwave-assisted synthesis can improve yields in challenging steps .

Q. How do computational methods like molecular docking aid in understanding its mechanism of action?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Glide) predicts binding modes to target proteins (e.g., kinases, receptors). Steps include:

- Protein preparation : Retrieve crystal structures from PDB (e.g., EGFR, PDB ID: 1M17) and optimize hydrogen bonding networks.

- Ligand preparation : Generate 3D conformers of the compound and assign partial charges.

- Scoring : Use force fields (e.g., MM-GBSA) to rank binding affinities.

Docking results should be validated with mutagenesis or SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.